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molecular formula C11H14N2O B8453457 5-(Ethyl(methyl)amino)isoindolin-1-one

5-(Ethyl(methyl)amino)isoindolin-1-one

Cat. No. B8453457
M. Wt: 190.24 g/mol
InChI Key: SVHXZTIIZQAGOB-UHFFFAOYSA-N
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Patent
US08975260B2

Procedure details

A 500-mL high-pressure bomb reactor was charged with 106b (539 mg, 3.57 mmol), ethanol (30 mL) and excess N,N-ethylmethylamine (50 mL). The mixture was heated at 165° C. for 36 h. After this time, the mixture was concentrated and the resulting residue was purified by flash column chromatography (silica, 98:2 ethyl acetate/triethyl-amine) to afford 106c in 59% yield (397 mg) as a yellow solid: mp 127-129° C.; 1H NMR (500 MHz, DMSO-d6) δ 7.93 (s, 1H), 7.42 (dd, J=7.0, 2.5 Hz, 1H), 6.77-6.75 (m, 2H), 4.23 (s, 2H), 3.46 (q, J=7.0 Hz, 2H), 2.94 (s, 3H), 1.06 (t, J=7.0 Hz, 3H); MS (ESI+) m/z 191.1 (M+H).
Name
Quantity
539 mg
Type
reactant
Reaction Step One
[Compound]
Name
N,N-ethylmethylamine
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
59%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[NH:6][CH2:5]2>C(O)C>[CH2:5]([N:6]([CH3:7])[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[NH:6][CH2:5]2)[CH3:4]

Inputs

Step One
Name
Quantity
539 mg
Type
reactant
Smiles
FC=1C=C2CNC(C2=CC1)=O
Name
N,N-ethylmethylamine
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After this time, the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by flash column chromatography (silica, 98:2 ethyl acetate/triethyl-amine)

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C=1C=C2CNC(C2=CC1)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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